オルシノールゲンチオビオシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Orcinol gentiobioside has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in various chemical analyses and studies.

Medicine: Orcinol gentiobioside has shown potential in treating osteoporosis by inhibiting osteoclastogenesis and promoting apoptosis in osteoclasts

生化学分析

Biochemical Properties

Orcinol gentiobioside plays a vital role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme c-Jun N-terminal Kinase 1 (JNK1), where orcinol gentiobioside exhibits a strong affinity, leading to the modulation of osteoclastic bone resorption . Additionally, orcinol gentiobioside interacts with the Nrf2/Keap1 signaling pathway, enhancing the phosphorylation of mTOR and p70S6K, which subsequently suppresses autophagy . These interactions highlight the compound’s role in regulating oxidative stress and autophagy in osteoclasts.

Cellular Effects

Orcinol gentiobioside exerts significant effects on various cell types and cellular processes. In osteoclasts, it inhibits the formation and bone resorption activities, thereby attenuating bone loss . The compound also influences cell signaling pathways, such as the Nrf2/Keap1 and mTOR pathways, which play crucial roles in oxidative stress and autophagy regulation . Furthermore, orcinol gentiobioside has been shown to protect pancreatic beta cells against oxidative stress-induced apoptosis, highlighting its potential in managing diabetes-related cellular dysfunction .

Molecular Mechanism

The molecular mechanism of orcinol gentiobioside involves several key processes. The compound binds to JNK1, promoting apoptosis and inhibiting autophagy in osteoclasts . This interaction is crucial for its anti-osteoporotic effects. Additionally, orcinol gentiobioside activates the Nrf2/Keap1 signaling pathway, leading to enhanced phosphorylation of mTOR and p70S6K, which suppresses autophagy . These molecular interactions underscore the compound’s ability to modulate cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of orcinol gentiobioside have been observed to change over time. The compound exhibits stability under specific storage conditions, such as -80°C to -20°C . Long-term studies have shown that orcinol gentiobioside maintains its biological activity, including its ability to inhibit osteoclastogenesis and promote apoptosis in osteoclasts . These findings suggest that the compound’s effects are sustained over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of orcinol gentiobioside vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound effectively inhibits osteoclast formation and bone resorption without causing significant adverse effects . At higher doses, orcinol gentiobioside may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic use . These findings emphasize the need for careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

Orcinol gentiobioside is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound influences the metabolic flux and levels of metabolites, particularly in pathways related to oxidative stress and autophagy . By modulating these pathways, orcinol gentiobioside exerts its protective effects on cells and tissues, contributing to its therapeutic potential.

Transport and Distribution

Within cells and tissues, orcinol gentiobioside is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its bioavailability and efficacy . Understanding the transport and distribution mechanisms of orcinol gentiobioside is essential for optimizing its therapeutic applications.

Subcellular Localization

Orcinol gentiobioside exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and the subsequent modulation of cellular processes.

準備方法

合成経路と反応条件: オルシノールゲンチオビオシドは、主に天然源、特にククルリゴ・ブレビスカパの根茎から抽出されます . 抽出プロセスには、ピリジン、メタノール、エタノールなどの溶媒を用いた溶媒抽出が含まれます . その後、化合物は精製され、99.86%の高い純度レベルが達成されます .

工業生産方法: 大規模な工業生産方法に関する情報は限られていますが、研究環境で使用される抽出と精製プロセスは、工業用アプリケーションにスケールアップできます。 DMSO(ジメチルスルホキシド)などの溶媒の使用は、さまざまな用途におけるオルシノールゲンチオビオシドの溶液を調製する際に一般的です .

化学反応の分析

反応の種類: オルシノールゲンチオビオシドは、以下を含むいくつかの種類の化学反応を起こします。

酸化: この反応は、化合物に存在するヒドロキシル基を修飾することができます。

還元: 化合物は、官能基を変化させるために還元できます。

置換: オルシノールゲンチオビオシドの芳香環にさまざまな置換基を導入することができます。

一般的な試薬と条件:

酸化: 過酸化水素(H₂O₂)や過マンガン酸カリウム(KMnO₄)などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。

置換: ハロゲン(例:臭素、塩素)などの試薬を制御された条件下で使用できます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノンを生成する可能性があり、還元はアルコール誘導体を生成する可能性があります。

科学研究アプリケーション

オルシノールゲンチオビオシドは、以下を含む幅広い科学研究アプリケーションを持っています。

化学: さまざまな化学分析と研究における基準化合物として使用されます。

生物学: この化合物は、アポトーシスやオートファジーなどの細胞プロセスへの影響について研究されています.

医学: オルシノールゲンチオビオシドは、破骨細胞形成を阻害し、破骨細胞のアポトーシスを促進することにより、骨粗鬆症の治療に有効性を示しています

作用機序

オルシノールゲンチオビオシドは、いくつかの分子標的と経路を通じてその効果を発揮します。

JNK1シグナル伝達経路: この化合物は、JNK1シグナル伝達経路を介して、破骨細胞におけるアポトーシスを促進し、オートファジーを抑制します.

NF-κB / Nrf2経路: オルシノールゲンチオビオシドは、NF-κBとNrf2経路を調節することにより、破骨細胞における酸化ストレスと骨吸収を調節します.

類似の化合物との比較

オルシノールゲンチオビオシドは、その特定の生物学的活性と分子標的のためにユニークです。類似の化合物には以下が含まれます。

ククルリゴシド: 同様の抗酸化特性を持つククルリゴ・オルキオイデスから誘導される別の化合物。

アナカルド酸: 抗炎症および抗酸化活性を持つ化合物ですが、分子標的が異なります。

類似化合物との比較

Orcinol gentiobioside is unique due to its specific biological activities and molecular targets. Similar compounds include:

Curculigoside: Another compound derived from Curculigo orchioides with similar antioxidant properties.

Anacardic Acid: A compound with anti-inflammatory and antioxidant activities, but with different molecular targets.

特性

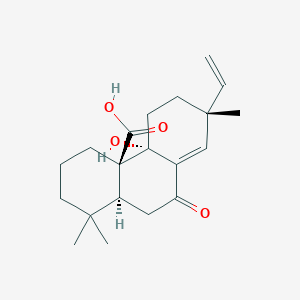

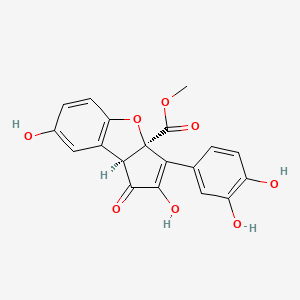

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O12/c1-7-2-8(21)4-9(3-7)29-19-17(27)15(25)13(23)11(31-19)6-28-18-16(26)14(24)12(22)10(5-20)30-18/h2-4,10-27H,5-6H2,1H3/t10-,11-,12-,13-,14+,15+,16-,17-,18-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPNBJLXZMBECP-SKYGPZSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)methyl-methylamino]acetic acid;hydrochloride](/img/structure/B1250088.png)

![(2,6-Dimethylpiperidin-1-yl)-[3-[[4-(2-propan-2-yloxyphenyl)piperidin-1-yl]methyl]phenyl]methanone](/img/structure/B1250089.png)

![(E)-N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide](/img/structure/B1250093.png)

![(6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250097.png)

![[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2S,3S,4S,5R,6S)-5-hydroxy-2-methyl-4-(2-methylpropanoyloxy)-6-[[(1R,3S,5S,6S,7S,19S,21R,23S,24S,25R,26R)-24,25,26-trihydroxy-5,23-dimethyl-9-oxo-19-pentyl-2,4,8,20,22-pentaoxatricyclo[19.2.2.13,7]hexacosan-6-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl] 2-methylpropanoate](/img/structure/B1250099.png)